

# Application Notes and Protocols for P19 Cell Culture

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These application notes provide detailed protocols for the culture and differentiation of the P19 mouse embryonal carcinoma cell line, a valuable model for studying cellular differentiation and developmental biology.

## Cell Line Characteristics

The P19 cell line is a pluripotent embryonal carcinoma cell line derived from a teratocarcinoma induced in a C3H/He mouse.<sup>[1][2][3]</sup> These cells are characterized by their epithelial-like morphology and their ability to differentiate into derivatives of all three embryonic germ layers.<sup>[1][3]</sup> A key feature of P19 cells is their inducible differentiation into specific lineages; treatment with retinoic acid (RA) prompts neuronal and glial differentiation, while exposure to dimethyl sulfoxide (DMSO) leads to the formation of cardiac and skeletal muscle cells.<sup>[1][2][3][4]</sup>

Characteristic	Description
Organism	Mus musculus (Mouse)
Tissue of Origin	Embryonal Teratocarcinoma
Cell Type	Embryonal Carcinoma
Morphology	Epithelial-like
Karyotype	Euploid, male (40, XY) <a href="#">[1]</a>
Growth Properties	Adherent <a href="#">[1]</a> <a href="#">[2]</a>
Doubling Time	Approximately 2 to 3 days <a href="#">[1]</a>

## Experimental Protocols

### Standard P19 Cell Culture

This protocol outlines the routine maintenance of undifferentiated P19 cells.

Materials:

- P19 Growth Medium (see table below)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Tissue culture flasks or dishes
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

P19 Growth Medium Formulation

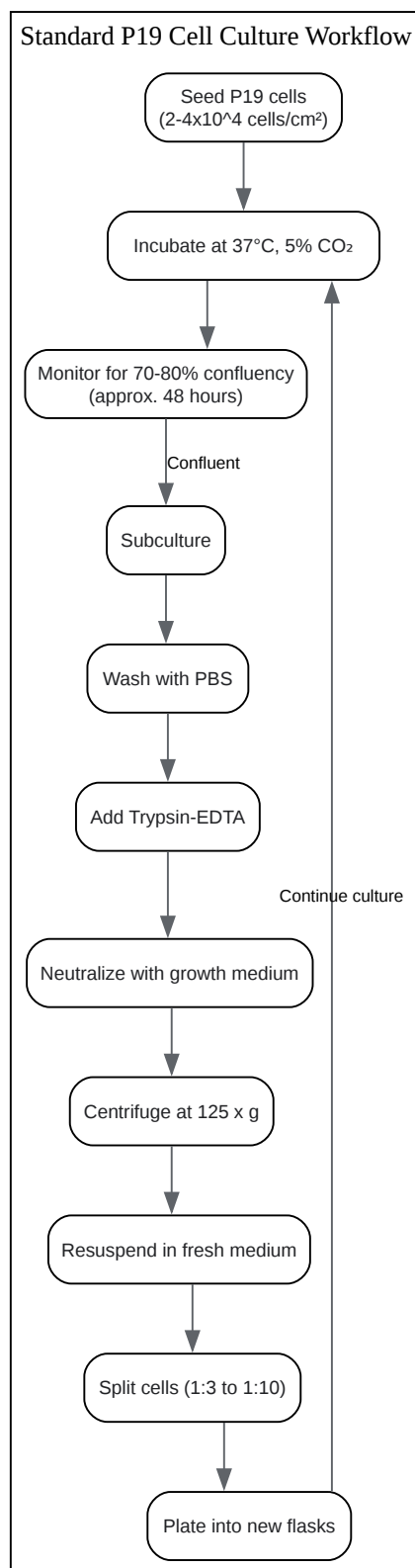
Component	Concentration
Alpha Minimum Essential Medium ( $\alpha$ -MEM) with ribonucleosides and deoxyribonucleosides	Base Medium
Fetal Bovine Serum (FBS)	2.5% or 5% <a href="#">[2]</a> <a href="#">[5]</a>
Calf Serum (CS) or Newborn Calf Serum	7.5% <a href="#">[2]</a> <a href="#">[5]</a>
L-Glutamine	2 mM <a href="#">[2]</a>
Non-Essential Amino Acids (NEAA)	1% <a href="#">[2]</a>

#### Procedure:

- Medium Equilibration: Pre-warm the complete growth medium to 37°C in a water bath. It is also recommended to place the culture vessel with medium in the incubator for at least 15 minutes to allow for pH equilibration (7.0-7.6).
- Cell Seeding: Seed cells at a density of 2-4 x 10,000 cells/cm<sup>2</sup>.[\[2\]](#)
- Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Subculturing: Subculture the cells every 48 hours when they reach 70-80% confluency.[\[1\]](#)[\[2\]](#)
  - Aspirate the old medium.
  - Wash the cell monolayer once with sterile PBS.
  - Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for 5-15 minutes, or until cells detach.[\[5\]](#)
  - Neutralize the trypsin by adding 8-10 ml of complete growth medium.[\[5\]](#)
  - Gently pipette the cell suspension up and down to create a single-cell suspension.
  - Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
  - Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium.

- Split the cells at a ratio of 1:3 to 1:10.[1][2]

### Workflow for Standard P19 Cell Culture



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Caption: Workflow for the routine subculture of P19 cells.

## Neuronal Differentiation with Retinoic Acid (RA)

This protocol describes the induction of neuronal differentiation in P19 cells using retinoic acid.

Materials:

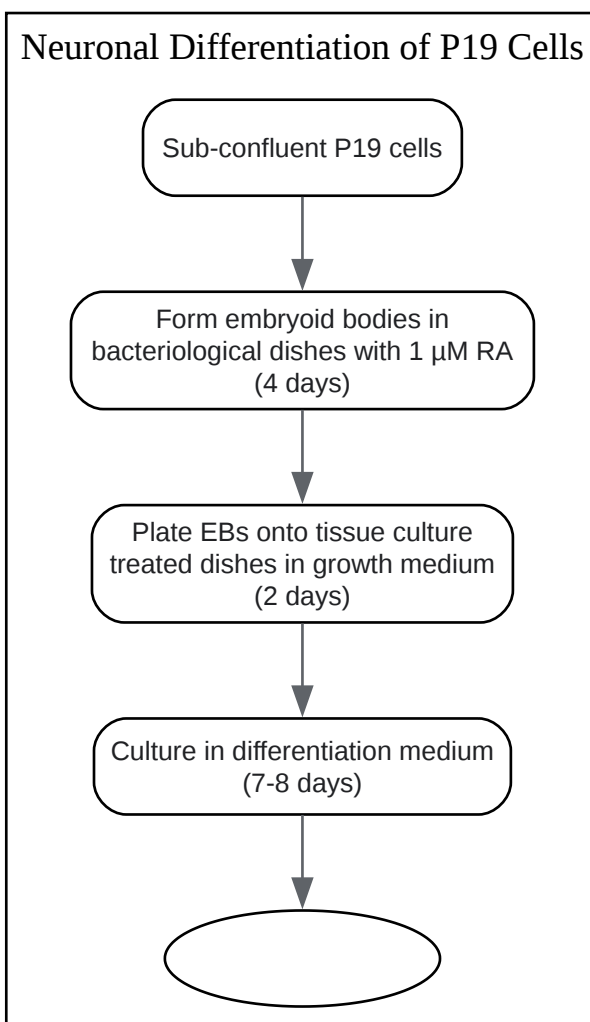
- P19 cells
- P19 Growth Medium
- P19 Differentiation Medium ( $\alpha$ -MEM, 5% FBS)[5]
- All-trans-Retinoic Acid (RA), 1  $\mu$ M final concentration[5]
- Bacteriological-grade petri dishes
- Tissue-culture treated dishes or flasks

Procedure:

- Cell Aggregation:
  - Culture P19 cells to sub-confluency.
  - Trypsinize and resuspend the cells in P19 differentiation medium to form a single-cell suspension.
  - Plate the cells at a density of  $6 \times 10^4$  cells/cm<sup>2</sup> into bacteriological-grade petri dishes containing P19 differentiation medium supplemented with 1  $\mu$ M RA.[5] This prevents adherence and promotes the formation of embryoid bodies (EBs).
  - Incubate for 4 days at 37°C with 5% CO<sub>2</sub>. Replace the medium with fresh RA-containing differentiation medium after 2 days.[5]
- Plating of Aggregates:

- After 4 days of aggregation, collect the EBs and transfer them to a conical tube.
- Allow the EBs to settle by gravity.
- Aspirate the supernatant and wash the EBs with PBS.
- Resuspend the EBs in P19 growth medium.
- Transfer the EB suspension to tissue-culture treated flasks or dishes and incubate at 37°C with 5% CO<sub>2</sub> for 2 days.[\[5\]](#)
- Neuronal Maturation:
  - After 2 days of adherence, remove the growth medium and replace it with P19 differentiation medium.
  - Incubate for 7-8 days, replacing half of the medium every 2 days to allow for the maturation of neurons.[\[5\]](#)

#### Workflow for Neuronal Differentiation



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Caption: Workflow for inducing neuronal differentiation in P19 cells.

## Cardiac Muscle Differentiation with DMSO

This protocol details the induction of cardiac muscle differentiation in P19 cells using DMSO.

Materials:

- P19 cells
- P19 Growth Medium
- Dimethyl Sulfoxide (DMSO), 0.5% - 1.0% final concentration

- Bacteriological-grade petri dishes
- Tissue-culture treated dishes or flasks

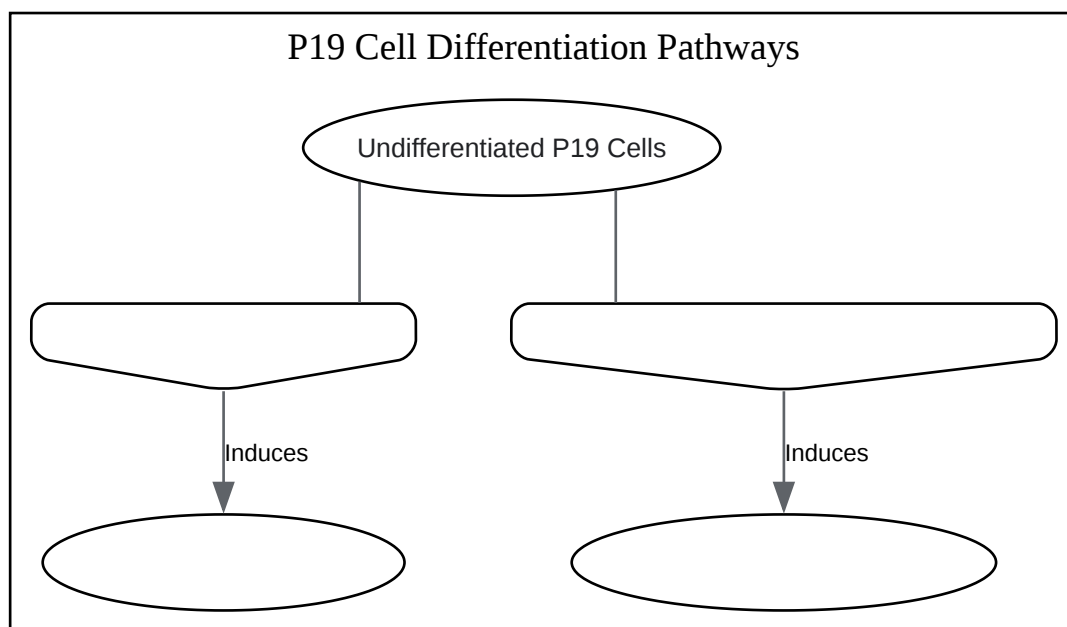
Procedure:

- Cell Aggregation:
  - Follow the same procedure for cell aggregation as in the neuronal differentiation protocol, but supplement the medium with 0.5% - 1.0% DMSO instead of RA.
  - Incubate for 4 days in suspension culture to form embryoid bodies.[\[6\]](#)
- Plating of Aggregates:
  - After 4 days, plate the embryoid bodies onto tissue-culture treated dishes in P19 growth medium without DMSO.
- Differentiation and Observation:
  - Continue to culture the plated aggregates.
  - Beating clusters of cardiac muscle cells can typically be observed after a few days of plating.[\[6\]](#)

## Signaling Pathways in P19 Cell Differentiation

The differentiation of P19 cells is controlled by specific signaling pathways initiated by inducers like retinoic acid and DMSO. While the complete signaling networks are complex, the initial induction steps are well-defined.





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Caption: Simplified diagram of P19 cell differentiation pathways.

## Drug Response Assays

P19 cells can be utilized in drug screening and cytotoxicity assays. A general protocol for assessing drug response using a cell viability assay (e.g., MTT assay) is provided below.

**Principle:** This protocol is based on the principle of measuring cell viability after exposure to a drug. The MTT assay, for example, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

**Materials:**

- P19 cells
- P19 Growth Medium
- Drug of interest (with appropriate solvent)
- 96-well tissue culture plates

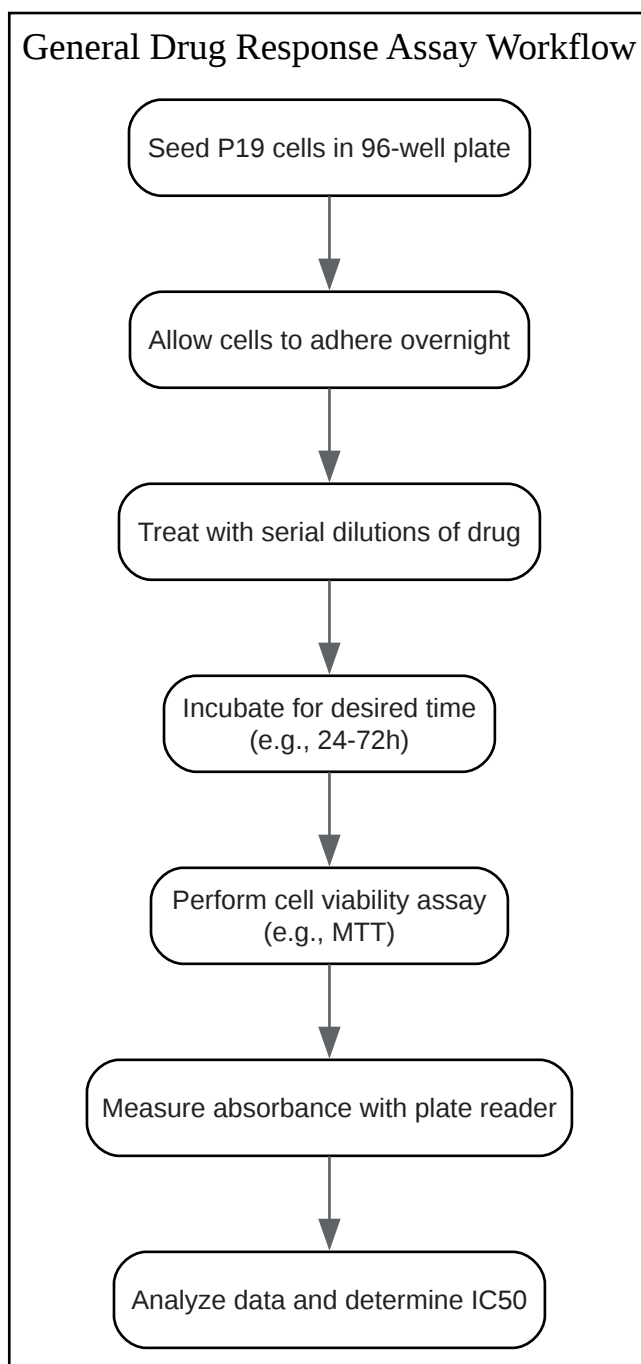
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count P19 cells.
  - Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment:
  - Prepare serial dilutions of the drug of interest in P19 growth medium.
  - Remove the medium from the wells and replace it with the drug-containing medium. Include appropriate controls (e.g., vehicle-only).
  - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (MTT Assay):
  - After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
  - During this time, viable cells will convert the yellow MTT into purple formazan crystals.
  - Add the solubilization buffer to each well to dissolve the formazan crystals.
  - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
- Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC<sub>50</sub> value (the concentration of the drug that inhibits 50% of cell growth).

#### Workflow for a General Drug Response Assay



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Caption: A general workflow for assessing drug response in P19 cells.

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